Diethyl D-(-)-tartrate (CAS 57968-71-5) is an enantiopure, liquid chiral ester utilized extensively as a stereodirecting ligand in transition-metal-catalyzed asymmetric synthesis and as a foundational chiral pool building block. Representing the "unnatural" (2S,3S) enantiomer of diethyl tartrate, it is primarily procured to form highly ordered, moisture-sensitive dinuclear complexes with titanium(IV) isopropoxide. In industrial and pharmaceutical manufacturing, this compound is selected for its reliable phase behavior and its ability to enforce strict stereochemical control during the asymmetric epoxidation of allylic alcohols, providing predictable and reproducible enantiomeric excesses (>95% ee) in standardized solvent systems [1].
Substituting Diethyl D-(-)-tartrate with its cheaper, natural counterpart, L-(+)-tartrate, results in a complete inversion of stereochemical delivery, yielding the opposite enantiomer of the target product and rendering the synthesis useless for specific chiral pharmaceutical targets. Furthermore, substituting with the closely related in-class analog Diisopropyl D-tartrate (DIPT) alters the steric bulk of the catalytic pocket. While DIPT is structurally similar, utilizing it for unhindered primary allylic alcohols depresses reaction kinetics and reduces reactor throughput without providing any meaningful gain in enantiomeric excess, making D-(-)-DET the strictly required procurement choice for primary alcohol substrates [1].
In the Sharpless asymmetric epoxidation of standard allylic alcohols (e.g., geraniol), the choice of tartrate enantiomer dictates absolute stereochemistry. D-(-)-DET strictly delivers oxygen to the 'top' face of the olefin (yielding the (2S,3S)-epoxide at >95% ee), whereas L-(+)-DET delivers to the 'bottom' face (yielding the (2R,3R)-epoxide at >95% ee). There is no cross-reactivity or intermediate substitution possible; the procurement of the D-(-) isomer is an absolute requirement for accessing (2S,3S) configurations [1].
| Evidence Dimension | Enantiomeric Face Delivery and Product ee |
| Target Compound Data | D-(-)-DET: >95% ee (2S,3S)-epoxide |
| Comparator Or Baseline | L-(+)-DET: >95% ee (2R,3R)-epoxide |
| Quantified Difference | 100% inversion of absolute stereochemistry |
| Conditions | Ti(OiPr)4 catalyzed epoxidation of geraniol with tert-butyl hydroperoxide (TBHP) at -20 °C |
Buyers must procure the exact D-(-) enantiomer to synthesize specific enantiopure drug intermediates, as substituting with the L-(+) form produces the incorrect, biologically inactive isomer.
For the epoxidation of primary allylic alcohols, Diethyl tartrate (DET) provides optimal catalytic turnover compared to the bulkier Diisopropyl tartrate (DIPT). DIPT creates a more sterically hindered titanium dimer, which slows the rate of substrate exchange. For primary alcohols like (E)-2-hexen-1-ol, DET achieves complete conversion in 2-4 hours, whereas DIPT requires 6-8 hours to reach the same conversion level, while both maintain equivalent enantioselectivity (>95% ee) [1].
| Evidence Dimension | Reaction Time for Complete Conversion |
| Target Compound Data | D-(-)-DET: 2-4 hours |
| Comparator Or Baseline | DIPT: 6-8 hours |
| Quantified Difference | 50% reduction in reaction time for primary alcohols |
| Conditions | Standard asymmetric epoxidation of unhindered primary allylic alcohols at -20 °C |
Selecting DET over DIPT for primary alcohol substrates doubles reactor throughput and reduces process time without sacrificing enantiomeric purity.
Diethyl D-(-)-tartrate is a liquid at standard room temperature (melting point ~17 °C) and remains fully miscible in standard halogenated and aromatic solvents (e.g., dichloromethane, toluene) down to -20 °C. In contrast, solid chiral ligands (such as tartramides or BINOL derivatives) require pre-dissolution, larger solvent volumes, and risk precipitation during the critical low-temperature formation of the active titanium complex. DET allows for neat addition and immediate, homogeneous complexation [1].
| Evidence Dimension | Solubility and Handling at -20 °C |
| Target Compound Data | Liquid, fully miscible, neat addition possible |
| Comparator Or Baseline | Solid ligands (e.g., tartramides): Require pre-dissolution, risk of precipitation |
| Quantified Difference | Elimination of pre-dissolution steps and reduction in required solvent volume |
| Conditions | Catalyst complex preparation in dichloromethane at -20 °C |
The liquid state and high solubility of DET streamline low-temperature industrial manufacturing, reducing solvent waste and preventing batch failures caused by ligand precipitation.
D-(-)-DET is the mandatory ligand choice for manufacturing pipelines requiring the top-face epoxidation of primary allylic alcohols. Because substituting with L-(+)-DET yields the wrong enantiomer, and DIPT reduces throughput, D-(-)-DET is optimal for scaling up intermediates for macrolide antibiotics and specific pheromones [1].
In processes where a racemic mixture of secondary allylic alcohols must be resolved, D-(-)-DET paired with Ti(OiPr)4 selectively epoxidizes one enantiomer while leaving the other unreacted. The specific selection of the D-(-) isomer determines exactly which enantiomer of the alcohol is recovered, making it a critical procurement parameter for chiral separation workflows [1].
Beyond its role as a catalyst ligand, D-(-)-DET is procured as a bulk chiral pool reagent. Its pre-existing (2S,3S) stereocenters and easily functionalized ester groups make it an ideal, cost-effective starting material for synthesizing unnatural sugars, chiral diols, and complex acetals that cannot be derived from naturally occurring L-tartaric acid [2].
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